

Introduction: The Versatility of a Substituted Pyridine Scaffold

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Compound of Interest

Compound Name: 5-Hydroxy-2-methoxypyridine

Cat. No.: B1631412

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5-Hydroxy-2-methoxypyridine (also known as 6-methoxypyridin-3-ol) is a heterocyclic aromatic compound that has emerged as a valuable and versatile building block in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Its structure is deceptively simple, yet it contains a unique combination of functional groups that provide multiple avenues for synthetic modification. The pyridine ring itself is a common motif in biologically active compounds. The hydroxyl group at the 5-position offers a prime site for nucleophilic reactions and hydrogen bonding interactions, while the electron-donating methoxy group at the 2-position modulates the electronic properties of the aromatic ring, influencing its reactivity and the physicochemical properties of its derivatives.[3]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of **5-hydroxy-2-methoxypyridine**, moving from its fundamental properties and spectroscopic signature to its synthesis, key chemical transformations, and applications as a core scaffold in the development of targeted therapeutics.

Physicochemical Properties & Spectroscopic Profile

Understanding the fundamental characteristics of a chemical building block is paramount for its effective use in synthesis and application.

Table 1: Physicochemical Properties of **5-Hydroxy-2-methoxypyridine**

Property	Value	Source(s)
IUPAC Name	6-methoxypyridin-3-ol	[4]
CAS Number	51834-97-0	[4][5]
Molecular Formula	C ₆ H ₇ NO ₂	[4][5][6]
Molecular Weight	125.13 g/mol	[4][5][6]
Appearance	Off-white to faint yellow or lemony beige crystalline solid/powder	[5][7]
Melting Point	81 °C	[7]
pKa	9.69 ± 0.10 (Predicted)	[7]
SMILES	<chem>COC1=NC=C(C=C1)O</chem>	[4][8]
InChIKey	LKBKDKVMHWPZDB- UHFFFAOYSA-N	[4][6]

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N1 -- C6;
C5 -- C6;
C4 -- C5;
C3 -- C4;
C2 -- C3;

// Double bonds
edge [style=double, color="#202124"];
N1 -- C6 [style=solid]; // Redraw as solid for clarity with double
C2 -- C3;
C4 -- C5;

// Substituent bonds
edge [style=solid];
C2 -- O_methoxy;
O_methoxy -- C_methoxy;
C5 -- O_hydroxy;
O_hydroxy -- H_hydroxy;

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L6 [label="6", pos="1.4,0.9!"];

}
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Caption: Structure and IUPAC numbering of **5-Hydroxy-2-methoxypyridine**.

Expert Analysis of Spectroscopic Data

While experimental spectra should always be acquired for confirmation, a senior scientist can predict the key features, which is crucial for reaction monitoring and characterization.[9][10]

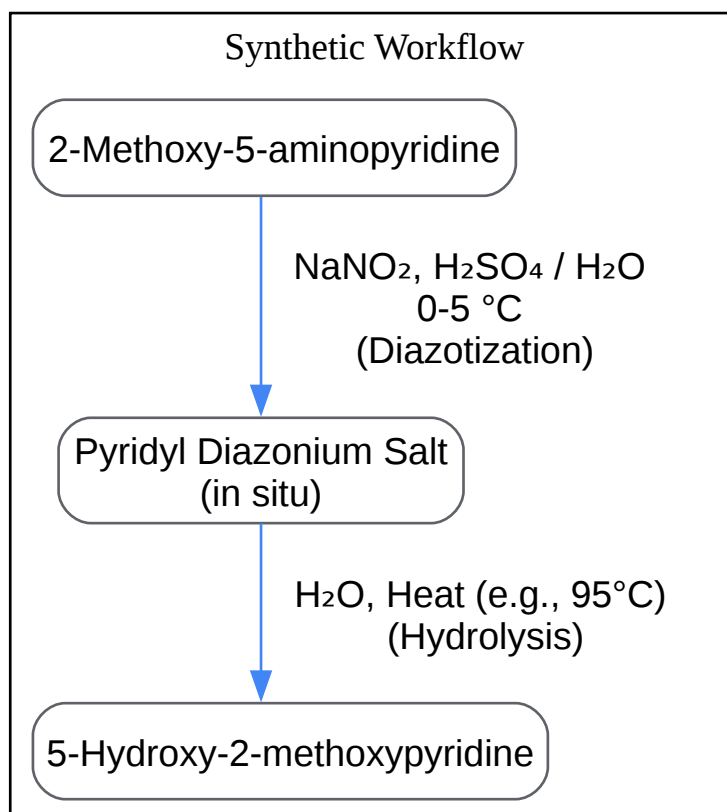
- ^1H NMR (Proton NMR): The spectrum is expected to show three distinct signals in the aromatic region and one singlet for the methoxy group. The proton at C4, situated between the two oxygen-bearing carbons, will likely be the most shielded. The protons at C3 and C6 will be doublets due to coupling with their neighbors. The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
- ^{13}C NMR (Carbon NMR): Five signals are expected for the pyridine ring carbons, with the carbon atoms attached to oxygen (C2 and C5) being the most deshielded, appearing furthest downfield. The methoxy carbon will appear as a distinct signal in the aliphatic region (typically 50-60 ppm).
- IR (Infrared) Spectroscopy: The most prominent feature will be a broad absorption band in the $3200\text{-}3600\text{ cm}^{-1}$ region, characteristic of the O-H stretching vibration of the hydroxyl group.[9] Other key signals include C-H stretching from the aromatic ring and methyl group ($\sim 2850\text{-}3100\text{ cm}^{-1}$), aromatic C=C and C=N stretching vibrations in the $1400\text{-}1600\text{ cm}^{-1}$ "fingerprint" region, and strong C-O stretching bands for the ether and phenol functionalities ($\sim 1000\text{-}1300\text{ cm}^{-1}$).[9]
- MS (Mass Spectrometry): The molecular ion peak (M^+) should be readily observable at $m/z = 125$. Common fragmentation patterns may include the loss of a methyl radical ($\bullet\text{CH}_3$, $\text{M}-15$) from the methoxy group or the loss of formaldehyde (CH_2O , $\text{M}-30$).

Synthesis of the 5-Hydroxy-2-methoxypyridine Core

The synthesis of substituted pyridines can be challenging. While numerous methods exist for the related compound 5-hydroxy-2-methylpyridine, specific, high-yield routes to **5-hydroxy-2-methoxypyridine** are less commonly published.[1] A plausible and robust strategy involves the diazotization of a corresponding aminopyridine, a classic and reliable transformation in heterocyclic chemistry.

Proposed Synthetic Pathway: Diazotization of 2-Methoxy-5-aminopyridine

This method leverages a commercially available starting material and converts the amino group into a hydroxyl group via a diazonium salt intermediate. The choice of acidic conditions and controlled temperature is critical to prevent unwanted side reactions and ensure the stability of the diazonium salt before hydrolysis.



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Caption: Proposed synthesis of **5-Hydroxy-2-methoxypyridine** via diazotization.

Experimental Protocol: Diazotization

This protocol is adapted from established procedures for similar pyridine transformations.^[1]

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of concentrated sulfuric acid in water (e.g., 1:2 v/v). Cool the solution to below 0°C using an acetone/ice bath.

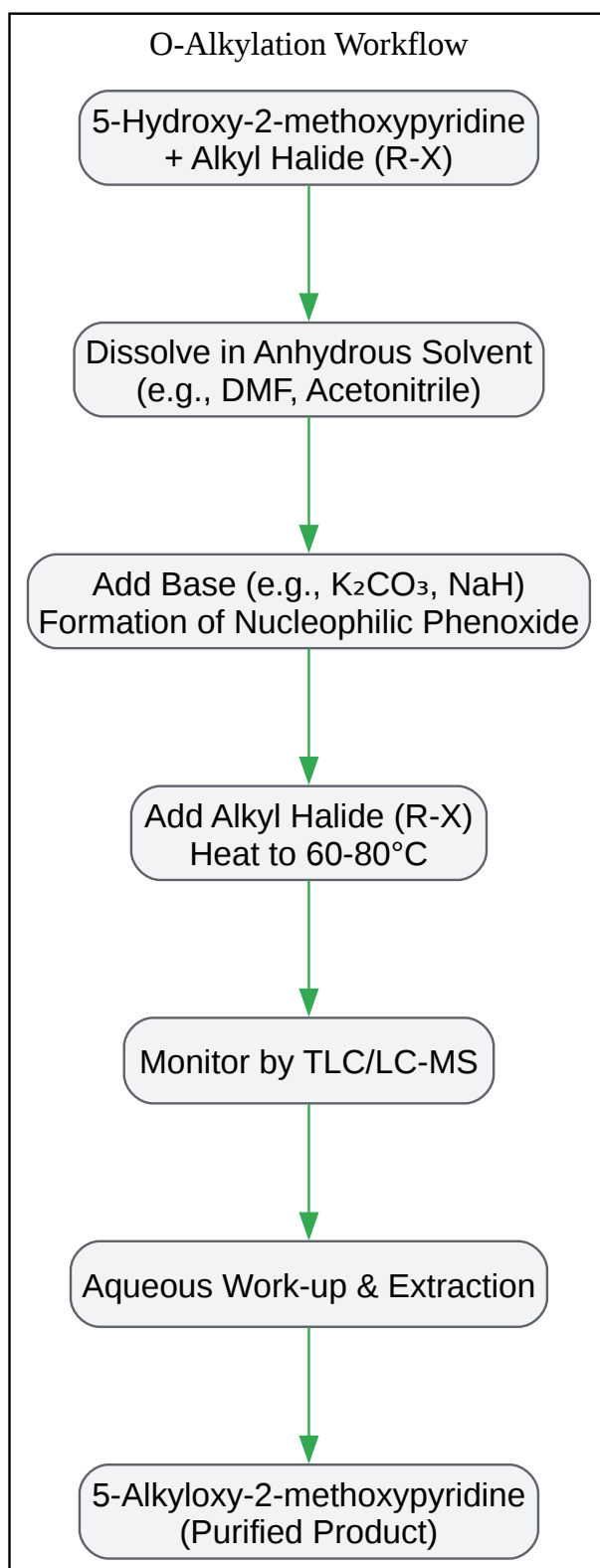
- **Amine Addition:** Slowly add 2-methoxy-5-aminopyridine (1.0 eq) to the cold acid solution while maintaining vigorous stirring. Ensure the temperature does not rise above 5°C.
- **Diazotization:** Prepare a solution of sodium nitrite (1.3 eq) in water. Add this solution dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature is strictly maintained between 0-5°C. The causality here is critical: diazonium salts are unstable, and exothermic decomposition is a risk if the temperature is not controlled.
- **Hydrolysis:** After the addition is complete, stir the mixture at 0°C for an additional 45 minutes to ensure complete formation of the diazonium salt. Then, slowly and carefully heat the reaction mixture to 95°C. Vigorous nitrogen evolution will be observed as the diazonium group is replaced by a hydroxyl group. Maintain this temperature for 15-20 minutes until gas evolution ceases.
- **Work-up and Purification:** Cool the reaction mixture to room temperature. Carefully neutralize the solution to a pH of ~7 using a saturated aqueous solution of sodium bicarbonate or 50% w/w sodium hydroxide. The product may precipitate or can be extracted with an organic solvent like ethyl acetate (3x). Combine the organic fractions, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield **5-hydroxy-2-methoxypyridine**.

Chemical Reactivity and Derivatization Strategies

The true value of **5-hydroxy-2-methoxypyridine** lies in its predictable and versatile reactivity, which allows for the controlled introduction of diverse functional groups.

Reactions at the Hydroxyl Group: O-Alkylation

The phenolic hydroxyl group is weakly acidic and can be readily deprotonated by a suitable base to form a phenoxide. This nucleophilic phenoxide can then react with various electrophiles, most commonly alkyl halides, in a Williamson ether synthesis-type reaction. This is arguably the most important reaction for this scaffold, as it allows for the attachment of other molecular fragments.^{[11][12]}



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Caption: General workflow for the O-alkylation of **5-Hydroxy-2-methoxypyridine**.

Experimental Protocol: General O-Alkylation

- **Reaction Setup:** To a solution of **5-hydroxy-2-methoxypyridine** (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or acetonitrile, add a mild base like anhydrous potassium carbonate (1.5 - 2.0 eq). The choice of a polar aprotic solvent is key as it solubilizes the salts while not interfering with the nucleophile.
- **Reagent Addition:** Stir the suspension at room temperature for 15-30 minutes. Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.5 eq) dropwise.
- **Reaction:** Heat the reaction mixture to 60-80°C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:** Cool the reaction to room temperature, pour it into water, and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- **Purification:** Purify the crude product by flash column chromatography on silica gel to obtain the desired ether.

Electrophilic Aromatic Substitution (S_EAr)

The pyridine ring is inherently electron-deficient and thus less reactive towards electrophilic substitution than benzene.^{[13][14]} However, the strong electron-donating and ortho, para-directing effects of both the hydroxyl and methoxy groups activate the ring, making S_EAr feasible under controlled conditions.

Caption: Directing effects in electrophilic aromatic substitution.

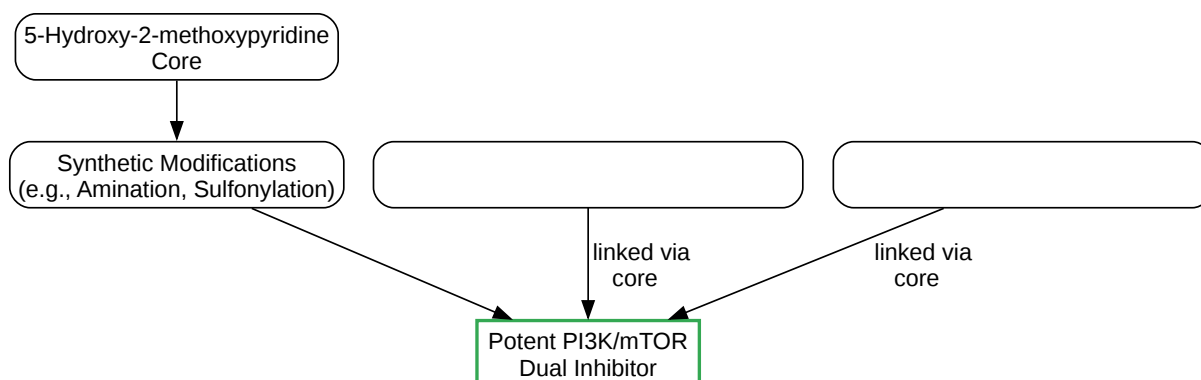
- **Regioselectivity:** Both the -OH and -OCH₃ groups direct incoming electrophiles to the positions ortho and para to themselves.
 - The -OCH₃ group at C2 directs to C3 and C5.
 - The -OH group at C5 directs to C4 and C6.
- **Outcome:** The positions are electronically activated. Considering steric hindrance from the methoxy group, substitution at the C4 position is often the most likely outcome, as it is

activated by the adjacent hydroxyl group and is sterically accessible. Reactions like nitration, halogenation, or Friedel-Crafts acylation can be performed, though they may require more forcing conditions than for benzene.[15][16]

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The **5-hydroxy-2-methoxypyridine** moiety is a privileged scaffold in modern drug discovery. Its utility is exemplified in the design of novel PI3K/mTOR dual inhibitors, a critical class of anti-cancer agents.[17]

In a recent study, researchers designed and synthesized a series of sulfonamide methoxypyridine derivatives as potent PI3K/mTOR inhibitors.[17] The **5-hydroxy-2-methoxypyridine** core served as a central linking unit. The hydroxyl group was first converted to an amino group, which was then used to form a sulfonamide bond, a common pharmacophore. The pyridine nitrogen and methoxy group likely contribute to the solubility and binding profile of the final molecule within the ATP-binding pocket of the target kinases.



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Caption: Role of the scaffold in constructing a complex drug molecule.

This application highlights the strategic value of the scaffold: it provides a stable, synthetically tractable core upon which complex pharmacophores can be assembled to achieve high-potency and selective biological activity.

Safety and Handling

As with any laboratory chemical, proper handling of **5-hydroxy-2-methoxypyridine** is essential.

- **Hazard Identification:** The compound is classified as a warning-level hazard. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[4\]](#)[\[7\]](#)
- **Precautionary Measures:**
 - **Handling:** Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust or vapors.[\[18\]](#)[\[19\]](#)
 - **Storage:** Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[\[18\]](#)
 - **First Aid:** In case of contact, flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.[\[19\]](#)

Conclusion

5-Hydroxy-2-methoxypyridine is more than just a simple heterocyclic molecule; it is a powerful synthetic intermediate whose value is defined by the strategic interplay of its functional groups. The hydroxyl group provides a reliable handle for O-alkylation and other coupling reactions, while the methoxy and hydroxyl groups together activate the pyridine ring for further functionalization via electrophilic substitution. Its demonstrated success as a core scaffold in the development of potent kinase inhibitors underscores its importance for researchers, scientists, and drug development professionals. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the creation of novel and impactful chemical entities.

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